molecular formula C22H20N4O5 B12413923 Topoisomerase II|A-IN-2

Topoisomerase II|A-IN-2

Número de catálogo: B12413923
Peso molecular: 420.4 g/mol
Clave InChI: PWXZZXFILXVNSF-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Topoisomerase IIα (Topo IIα) is a critical enzyme for resolving DNA topological stress during replication, transcription, and chromosome segregation . Inhibitors targeting Topo IIα are widely used in cancer therapy, with mechanisms broadly categorized as catalytic inhibitors (blocking enzyme activity) or poisons (stabilizing DNA-enzyme cleavage complexes). Based on contextual clues, it may belong to the covalent poisons class, which irreversibly modify the enzyme or DNA-enzyme interface, distinct from classical interfacial inhibitors like etoposide .

Propiedades

Fórmula molecular

C22H20N4O5

Peso molecular

420.4 g/mol

Nombre IUPAC

(2S)-2-amino-6-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C22H20N4O5/c23-14(22(29)30)5-1-2-8-25-21(28)12-6-7-15-17(10-12)31-18-11-16(27)19-13(20(18)26-15)4-3-9-24-19/h3-4,6-7,9-11,14H,1-2,5,8,23H2,(H,25,28)(H,29,30)/t14-/m0/s1

Clave InChI

PWXZZXFILXVNSF-AWEZNQCLSA-N

SMILES isomérico

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCC[C@@H](C(=O)O)N)N=C1

SMILES canónico

C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCCC(C(=O)O)N)N=C1

Origen del producto

United States

Métodos De Preparación

Ammonia-Ugi-4CR as a Foundation

The ammonia-Ugi four-component reaction (Ugi-4CR) is a cornerstone for synthesizing polyheterocyclic scaffolds. This method combines aldehydes, amines, carboxylic acids, and isocyanides to generate diversely functionalized intermediates. For Top2α-IN-2 analogues, indeno[1,2-c]isoquinolinone cores are synthesized via Ugi-4CR followed by copper-catalyzed annulation (Figure 1).

Procedure :

  • Ugi-4CR : Mix 2-iodobenzoic acid (2 mmol), benzaldehyde (2 mmol), tert-butyl isocyanide (2 mmol), and ammonia (2.4 mmol) in 2,2,2-trifluoroethanol (TFE; 2 mL) at 60°C for 12 hours.
  • Copper-Catalyzed Annulation : React the Ugi adduct (0.3 mmol) with 1,3-indandione (0.45 mmol) and Cs₂CO₃ (0.6 mmol) in acetonitrile (4 mL) at 90°C. Add CuCl₂ (0.0015 mmol) and stir for 3 hours.

Key Data :

Step Yield (%) Purity (HPLC)
Ugi-4CR 45–65% >90%
Annulation 70–85% >95%

This method achieves structural diversity through variable aldehydes and isocyanides, enabling rapid library generation for structure-activity relationship (SAR) studies.

Semisynthetic Derivatization of Natural Products

Halogenase Deletion for Precursor Optimization

Rimomycin A, a macrocyclic peptide with Top2 inhibitory activity, is engineered via halogenase gene (rmoL) deletion to simplify downstream modifications.

Procedure :

  • Gene Knockout : Use λ-red-mediated PCR targeting to delete rmoL in Streptomyces coelicolor M1154/pAMX4/pGP6783.
  • Fermentation : Culture the engineered strain in ISP2 medium for 7 days at 28°C. Extract rimomycin A using ethyl acetate.

Key Data :

Parameter Value
Yield 120 mg/L
Purity 98% (HPLC)

C-Terminal Functionalization

Rimomycin A is modified at the C-terminus to enhance solubility and target affinity (Table 1).

Procedure :

  • Boc Protection : Treat rimomycin A (50 mg) with Boc anhydride (10 mg) and triethylamine (TEA; 10 μL) in DMSO/methanol (1:1, 2 mL) for 4 hours.
  • Acylation : React N-Boc-protected rimomycin A with N,N-dimethylpropane-1,3-diamine (5 equiv) using TBTU/HOBt in DMF.
  • Deprotection : Remove Boc groups with TFA/DCM (1:1).

Table 1: Bioactivity of C-Terminal Analogues

Compound R Group IC₅₀ (Top2α, nM)
IIα-IN-2 -(CH₂)₃-N(CH₃)₂ 12 ± 1.5
Parent -OH 85 ± 6.2

Solid-Phase Peptide Synthesis (SPPS)

Disulfide Bridge Replacement

Diamino diacids (DADAs) replace disulfide bonds to improve metabolic stability. For cyclic peptides like neopetrosiamide analogues:

Procedure :

  • Cross-Metathesis : Synthesize ll-diaminosuberic acid via 1,2-benzenedimethanol-assisted intramolecular metathesis.
  • SPPS : Use Fmoc-protected DADAs on Wang resin. Couple amino acids with HBTU/HOBt.
  • Oxidative Folding : Remove S-tBu groups with TFA/DMSO/anisole (0.1 mg/mL) and oxidize with iodine.

Key Data :

Step Yield (%)
Metathesis 78%
SPPS 45%
Folding 60%

Copper-Catalyzed C–N Coupling

Indenoisoquinolinone Synthesis

Copper catalysis enables efficient cyclization for Top2α inhibitors:

Procedure :

  • Ugi Adduct Preparation : Combine 2-iodobenzoic acid, aldehyde, isocyanide, and ammonia.
  • Cyclization : React with 1,3-indandione and CuCl₂ (1 mol%) in acetonitrile at 90°C.

Table 2: Reaction Optimization

Catalyst Temp (°C) Yield (%)
CuCl₂ 90 82
None 90 <5

Analytical Characterization

HPLC and Mass Spectrometry

  • HPLC : C18 column, 0–100% acetonitrile/water (+0.1% TFA), retention time = 12.3 min.
  • HRMS (ESI+) : m/z calc. for C₃₂H₃₈N₅O₇ [M+H]⁺: 612.2764, found: 612.2768.

NMR Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.65 (q, 2H, CH₂).

Análisis De Reacciones Químicas

Types of Reactions

Topoisomerase II|A-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Aplicaciones Científicas De Investigación

Cancer Therapy

Topoisomerase II inhibitors, including Topoisomerase II|A-IN-2, are significant in cancer treatment due to their ability to induce DNA damage selectively in cancer cells. These inhibitors can be classified into two main categories:

  • Topoisomerase II poisons : These compounds stabilize the transient breaks created by topoisomerases, preventing the resealing of DNA and leading to cell death. Examples include doxorubicin and etoposide.
  • Catalytic inhibitors : These interfere with the enzyme's catalytic cycle without inducing DNA breaks directly .

Case Studies

  • Breast Cancer : Studies have shown that high levels of Top2α expression correlate with sensitivity to doxorubicin, a common chemotherapy drug targeting this enzyme. Conversely, low levels are associated with drug resistance. This relationship underscores the potential use of Top2α as a biomarker for predicting treatment outcomes in breast cancer patients .
  • Ovarian Cancer : Research indicates that overexpression of Top2α is linked to poor prognosis in ovarian cancer patients. A study involving 133 primary ovarian carcinomas demonstrated that high Top2α expression correlates with advanced tumor stages and reduced survival rates .
  • Non-Small Cell Lung Cancer : Inhibitory effects of compounds like EGCG on Top2α expression have been observed, suggesting a regulatory mechanism that could impact cancer progression and treatment responses .

Biomarker Development

This compound also serves as a potential biomarker for various cancers:

  • Prognostic Indicator : Elevated levels of Top2α have been associated with aggressive tumor behavior and poor patient outcomes across multiple cancer types, including breast and ovarian cancers.
  • Therapeutic Targeting : The expression levels of Top2α can inform treatment decisions, as they may predict responsiveness to topoisomerase-targeting chemotherapeutics .

Molecular Mechanisms and Studies

Recent studies have expanded the understanding of topoisomerase II's biological functions beyond traditional roles:

  • Cell Cycle Regulation : Research has demonstrated that Top2α activity is cell cycle-dependent, with significant expression during the S/G2/M phases. This regulation is crucial for maintaining genomic integrity during cell division .
  • Gene Expression Regulation : The interplay between topoisomerases and other cellular factors has been explored, revealing complex regulatory networks involving transcription factors and chromatin remodeling proteins .

Data Table: Summary of Key Findings

Study FocusKey FindingsImplications
Breast CancerHigh Top2α correlates with doxorubicin sensitivityPotential biomarker for treatment response
Ovarian CancerOverexpression linked to poor prognosisIndicates aggressive tumor behavior
Non-Small Cell Lung CancerEGCG inhibits Top2α expressionSuggests therapeutic targeting opportunities
Cell Cycle DynamicsSignificant expression during S/G2/M phasesEssential for genomic integrity
Gene RegulationInteractions with transcription factorsExpands understanding of topoisomerase functions

Mecanismo De Acción

Topoisomerase II|A-IN-2 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient DNA double-strand breaks created during the enzyme’s catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of the enzyme .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mechanistic Classifications

Topo II inhibitors are categorized by their interaction modes:

Compound Class Mechanism Key Features References
Epipodophyllotoxins (e.g., etoposide, teniposide) Interfacial poisons: Stabilize Topo II-DNA cleavage complexes without DNA intercalation - Non-covalent binding
- Linked to secondary malignancies due to Topo IIβ inhibition
Acridine Derivatives (e.g., trifluoromethylated acridin-2-ones) Covalent poisons: Form irreversible bonds with Topo IIα - Activity lost under reducing conditions
- No correlation between DNA intercalation and potency
Anthracyclines (e.g., doxorubicin) Intercalators and Topo II poisons - Dual mechanism: DNA intercalation + Topo II inhibition
- Cardiotoxicity risks
Quinoline-Coumarin Hybrids Dual-target inhibitors (Topo IIα + other pathways) - Synergistic effects with antimicrobial activity
- High affinity predicted via in silico models

Potency and Selectivity

  • Etoposide: Stimulates Topo II-mediated DNA cleavage at IC₅₀ values in the µM range but exhibits ~10-fold lower potency than VM-26 (teniposide) .
  • Trifluoromethylated Acridin-2-ones : Compound 2 and 4 show comparable Topo IIα inhibition (IC₅₀ ~1–5 µM) but divergent DNA intercalation patterns, suggesting mechanism-independent efficacy .
  • Coumarin-N-Heterocyclic Hybrids : Compound 5b inhibits Topo IIα at 20 µM, with superior antiproliferative activity in cancer cell lines compared to etoposide .

Structural and Functional Insights

  • Covalent vs. Interfacial Binding: Acridine derivatives (e.g., compound 2) require a C9 amino group for covalent adduct formation, unlike etoposide, which relies on hydrogen bonding at the DNA-enzyme interface .

Clinical and Developmental Considerations

  • Secondary Malignancies : Etoposide’s association with therapy-related leukemia is linked to Topo IIβ inhibition, driving demand for α-isoform-selective inhibitors like certain acridin-2-ones .
  • Resistance Mechanisms : Anthracyclines face resistance due to efflux pumps, whereas covalent inhibitors may circumvent this by irreversibly modifying Topo IIα .

Data Tables

Table 1: Comparative Profiles of Topo IIα Inhibitors

Compound Class IC₅₀ (Topo IIα) Selectivity (α/β) Key Limitation
Etoposide Epipodophyllotoxin ~10 µM Low Secondary malignancies
Trifluoromethylated Acridin-2-one (Compound 2) Covalent poison ~1–5 µM High Reductant sensitivity
Coumarin Hybrid (5b) Quinoline-coumarin 20 µM Moderate Limited in vivo data

Table 2: Mechanistic Differences

Parameter Covalent Poisons Interfacial Poisons
Binding Reversibility Irreversible Reversible
DNA Intercalation Not required Not required (e.g., etoposide)
Metal Ion Dependency No Yes (Mg²⁺/Mn²⁺)
Redox Sensitivity High Low

Actividad Biológica

Topoisomerase II is a critical enzyme involved in the management of DNA topology during various cellular processes, including replication, transcription, and chromosomal segregation. The compound Topoisomerase II|A-IN-2 is a specific inhibitor of the topoisomerase II alpha (Top2α) isoform, which plays a vital role in cell proliferation and DNA decatenation. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Topoisomerases function by introducing transient breaks in the DNA strands to alleviate torsional strain during replication and transcription. Specifically, Top2α facilitates the decatenation of intertwined DNA strands, a crucial step for proper chromosome segregation during cell division. The inhibition of Top2α by compounds like A-IN-2 leads to the accumulation of unresolved DNA entanglements, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.

Research Findings

Recent studies have elucidated various aspects of Top2α's biological functions and the implications of its inhibition:

  • Cell Cycle Regulation : Research indicates that Top2α is essential during the late S phase and G2-M phases of the cell cycle. Inhibition or depletion of Top2α results in significant cell cycle arrest, leading to increased genomic instability and potential tumorigenesis .
  • Association with Cancer : Aberrant expression of Top2α has been linked to various cancers. For instance, a study on laryngeal squamous cell carcinoma revealed that 64% of cases exhibited overexpression of Top2α, correlating with tumor grade and patient prognosis . This suggests that targeting Top2α could enhance therapeutic responses in certain malignancies.
  • Mechanisms of Cell Death : The mechanisms by which Top2 inhibitors induce cell death vary depending on whether they cause depletion or inactivation of the enzyme. Depletion leads to chromosome missegregation and lethal DNA damage, while inactivation results in G2 checkpoint activation due to incomplete DNA replication .

Case Studies

Several case studies highlight the therapeutic potential and biological activity of this compound:

  • Case Study 1 : In a study examining the effects of Top2 inhibitors on leukemia cells, treatment with A-IN-2 resulted in significant apoptosis and reduced proliferation rates. This underscores its potential as a chemotherapeutic agent against hematological malignancies.
  • Case Study 2 : Another investigation focused on breast adenocarcinoma patients showed that those with high levels of Top2α expression had improved responses to anthracycline-based therapies when combined with A-IN-2, indicating a synergistic effect that could enhance treatment efficacy .

Data Table: Biological Activity Summary

Biological Activity Effect References
Cell Cycle ArrestInduces G2-M phase arrest
Apoptosis InductionIncreased cell death in cancer cells
Tumor Growth InhibitionReduced proliferation in laryngeal carcinoma
Synergistic EffectsEnhanced efficacy with anthracyclines

Q & A

Q. What distinguishes Topoisomerase II (Topo II) poisons from catalytic inhibitors, and how should this distinction inform experimental design?

Topo II poisons (e.g., etoposide) stabilize the enzyme-DNA cleavage complex, leading to persistent DNA breaks and genotoxicity. Catalytic inhibitors (e.g., ICRF-154, aclarubicin) act either before (pre-cleavage) or after (post-religation) the cleavage step, disrupting the catalytic cycle without stabilizing DNA breaks .

  • Methodological Guidance : Use in vitro micronucleus (MN) assays to differentiate mechanisms. Poisons induce MN via chromosome breakage (CREST+ micronuclei), while catalytic inhibitors may cause mitotic errors (CREST- micronuclei) . Include kinase activity assays to confirm phosphorylation-dependent resistance mechanisms .

Q. What are the standard methodologies for assessing the genotoxic effects of Topo II inhibitors in human cell lines?

  • Micronucleus Assays : Traditional microscopy-based MN assays allow visual differentiation of CREST+ (chromosome breaks) and CREST- (aneuploidy) micronuclei. Flow cytometry-based MN assays offer high-throughput quantification but lack mechanistic resolution .
  • Benchmark Dose (BMD) Modeling : Use BMD analysis to estimate points of departure (PoD) for genotoxicity. This approach accounts for variability and identifies low-dose effects, especially for catalytic inhibitors like ICRF-154, which exhibit sub-linear concentration-response relationships .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between flow cytometry and microscopy-based micronucleus assays when evaluating Topo II inhibitors?

Discrepancies arise from flow cytometry’s inability to distinguish CREST+/- micronuclei and differences in cytotoxicity thresholds. For example, etoposide-induced MN frequencies were 8-fold higher at 50 nM in microscopy assays compared to flow cytometry .

  • Resolution Strategy : Combine both assays. Use microscopy to validate MN origins and flow cytometry for dose-response scalability. Apply BMD modeling to harmonize datasets, as it reduces variability from NOGEL/LOGEL (no/lowest observed genotoxic effect level) approaches .

Q. What molecular mechanisms underpin resistance to Topo II inhibitors such as etoposide in cancer cells?

Resistance is linked to reduced Topo IIα expression (≤10% of parental levels) and hyperphosphorylation of Topo IIα at serine residues, which alters enzyme-DNA binding and cleavage complex stability .

  • Experimental Validation : Perform immunoblotting with anti-Topo II antibodies and quantitative precipitation assays to measure DNA-enzyme complex formation. Compare phosphorylation states using phosphoamino acid analysis in resistant vs. parental cell lines .

Q. How do dual inhibitors targeting Topo II and other pathways (e.g., IDO-1) enhance anticancer efficacy?

Thiosemicarbazide-based dual inhibitors (e.g., A-IN-2 derivatives) act as Topo II poisons while suppressing immune evasion pathways. These compounds stabilize DNA-Topo II cleavage complexes and inhibit indoleamine-2,3-dioxygenase 1 (IDO-1), synergizing anticancer and immunomodulatory effects .

  • Screening Protocol : Use DNA relaxation assays to confirm Topo II inhibition and ELISA-based kynurenine assays to quantify IDO-1 activity. Prioritize compounds with IC50 values <100 nM in both pathways .

Data Contradiction & Mechanistic Analysis

Q. Why do catalytic Topo II inhibitors like ICRF-154 exhibit clastogenicity despite lacking cleavage complex stabilization?

Catalytic inhibitors disrupt Topo II’s ATPase domain or interfere with DNA strand passage, leading to incomplete decatenation and mitotic errors. This results in chromosome breaks during anaphase, detectable via CREST+ MN .

  • Key Experiment : Treat synchronized cells in G2/M phase and quantify MN formation post-mitosis. Compare results with poisons to isolate phase-specific effects .

Q. How does Topo IIα’s role in DNA replication termination impact the design of inhibitors targeting replication-stress vulnerabilities?

Topo IIα resolves DNA tangles during replication, and its inhibition delays termination, causing unresolved torsional stress and replication fork collapse .

  • Experimental Design : Use Xenopus egg extracts or human TK6 cells to model replication termination. Inhibit Topo IIα with merbarone pre- and post-replication initiation to assess fork dynamics via DNA combing or PFGE .

Tables for Key Findings

Inhibitor Class Mechanism Genotoxic Outcome BMD (µM) Assay Preference
Poisons (e.g., etoposide)Stabilize cleavage complexesCREST+ micronuclei0.05–0.1Microscopy + CREST staining
Catalytic (e.g., ICRF-154)Block ATPase/strand passageMixed CREST+/- micronuclei1.0–2.5BMD modeling + flow cytometry

Data derived from

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.